molecular formula C17H19ClN4O2S B2799560 8-(butylsulfanyl)-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 313470-80-3

8-(butylsulfanyl)-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2799560
CAS No.: 313470-80-3
M. Wt: 378.88
InChI Key: VBYUKJYXBMYXGJ-UHFFFAOYSA-N
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Description

8-(butylsulfanyl)-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a butylsulfanyl group at the 8th position, a 4-chlorobenzyl group at the 7th position, and a methyl group at the 3rd position of the purine ring

Preparation Methods

The synthesis of 8-(butylsulfanyl)-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of 7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione with butylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

8-(butylsulfanyl)-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, reduced purine derivatives, and substituted benzyl derivatives.

Scientific Research Applications

8-(butylsulfanyl)-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(butylsulfanyl)-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The butylsulfanyl and chlorobenzyl groups contribute to the compound’s binding affinity and specificity, modulating the activity of the target proteins and influencing cellular pathways .

Comparison with Similar Compounds

Similar compounds to 8-(butylsulfanyl)-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with different substituents at the 7th and 8th positions. For example:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

8-(butylsulfanyl)-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 313470-80-3, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a butylsulfanyl group and a 4-chlorobenzyl moiety, which contribute to its unique pharmacological properties.

  • Molecular Formula : C17H19ClN4O2S
  • Molecular Weight : 378.876 g/mol
  • Density : Approximately 1.4 g/cm³
  • LogP : 4.60 (indicating lipophilicity)

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the butylsulfanyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. This structural feature may facilitate interactions with cellular targets, leading to various therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibition of key metabolic enzymes

Case Study 1: Antitumor Activity

In a study conducted on various cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Efficacy

A series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests its potential application in treating bacterial infections.

Properties

IUPAC Name

8-butylsulfanyl-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-3-4-9-25-17-19-14-13(15(23)20-16(24)21(14)2)22(17)10-11-5-7-12(18)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYUKJYXBMYXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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